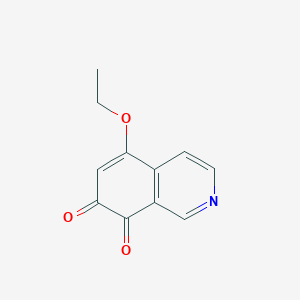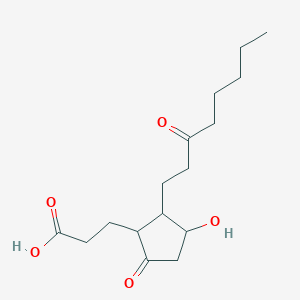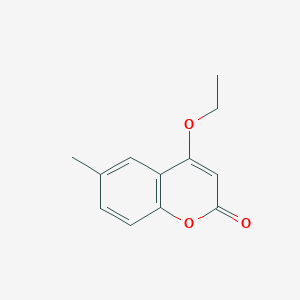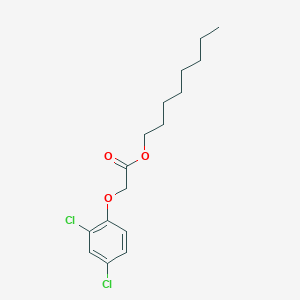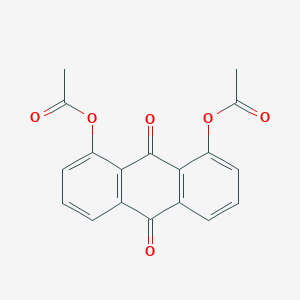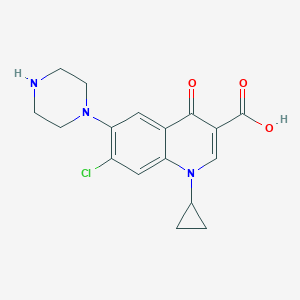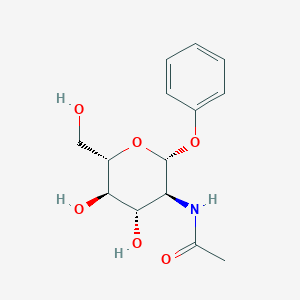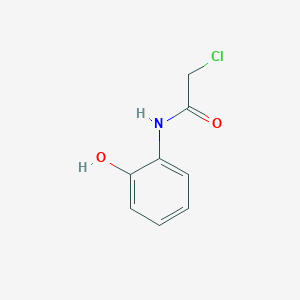
2-chloro-N-(2-hydroxyphenyl)acetamide
Overview
Description
2-Chloro-N-(2-hydroxyphenyl)acetamide, also known as Chloracetamide, is an organic compound that is widely used in scientific research and laboratory experiments. It is a white crystalline solid with a melting point of 105-106°C and a boiling point of 256°C. Chloracetamide is soluble in water, ethanol, acetone, and chloroform, and is insoluble in ether and benzene. It is a versatile compound that is used in a variety of applications, such as synthesis, biochemical and physiological research, and drug discovery.
Scientific Research Applications
Synthesis and Structural Studies
N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide : This compound, closely related to 2-chloro-N-(2-hydroxyphenyl)acetamide, was synthesized as part of a project to generate a combinatorial library. It crystallizes as discrete molecules linked by intermolecular hydrogen bonds, providing insights into the molecular structure and potential applications in material science or pharmaceuticals (Davis & Healy, 2010).
Silylated Derivatives of N-(2-hydroxyphenyl)acetamide : The synthesis of silylated derivatives via reaction with chlorotrimethylsilane. This study aids in understanding the chemical properties and potential applications in organic synthesis and pharmaceutical research (Nikonov et al., 2016).
Applications in Pharmaceutical Research
Chemoselective Acetylation in Drug Synthesis : N-(2-Hydroxyphenyl)acetamide is an intermediate in the synthesis of antimalarial drugs. Research on its chemoselective monoacetylation using Novozym 435 catalyst highlights its significance in pharmaceutical manufacturing (Magadum & Yadav, 2018).
Crystal and Molecular Structures in Drug Design : Studies on crystalline compounds like N-(5-chloro-2-hydroxy-phenyl)-acetamide help in understanding drug interactions at a molecular level, crucial for drug design and development (Chi et al., 2018).
Environmental and Agricultural Applications
- Herbicide Metabolism and Environmental Impact : Metabolism studies of chloroacetamide herbicides (related to this compound) in human and rat liver microsomes provide insights into environmental toxicology and the impact of these compounds on human health (Coleman et al., 2000).
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(2-hydroxyphenyl)acetamide is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and DNA replication, making it a key target for antifungal and antibacterial drugs .
Mode of Action
This compound interacts with DHFR by binding to its active site, thereby inhibiting the enzyme’s function . This interaction disrupts the synthesis of nucleotides, leading to the inhibition of DNA replication and cell growth .
Biochemical Pathways
The inhibition of DHFR affects the folic acid pathway , which is essential for the synthesis of nucleotides . The disruption of this pathway leads to a decrease in the production of nucleotides, thereby inhibiting DNA replication and cell growth .
Result of Action
The inhibition of DHFR by this compound leads to a decrease in the production of nucleotides, thereby inhibiting DNA replication and cell growth . This results in the compound’s antifungal activity, particularly against Candida tropicalis and Candida parapsilosis .
Safety and Hazards
This compound may cause serious eye damage and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Biochemical Analysis
Biochemical Properties
2-chloro-N-(2-hydroxyphenyl)acetamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor. The inhibition of acetylcholinesterase by this compound can lead to an accumulation of acetylcholine in synaptic clefts, affecting neurotransmission. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. In neuronal cells, it can modulate cell signaling pathways by inhibiting acetylcholinesterase, leading to altered neurotransmitter levels. This modulation can impact gene expression and cellular metabolism, potentially affecting cell survival and function. In cancer cells, this compound has been observed to induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. Additionally, this compound can interact with DNA, leading to changes in gene expression. The compound’s ability to form hydrogen bonds and hydrophobic interactions with proteins further contributes to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme pH or temperature conditions. Long-term exposure to this compound in cell cultures has been shown to result in sustained inhibition of acetylcholinesterase activity and prolonged alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit acetylcholinesterase without causing significant toxicity. At high doses, this compound can induce toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect without adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as P-glycoprotein, affecting its cellular uptake and efflux. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the brain and liver .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm and can accumulate in the endoplasmic reticulum and mitochondria. Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments. The subcellular localization of this compound is crucial for its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
2-chloro-N-(2-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-5-8(12)10-6-3-1-2-4-7(6)11/h1-4,11H,5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLWMLQTDMZVDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325602 | |
| Record name | 2-chloro-N-(2-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10147-68-9 | |
| Record name | 10147-68-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N-(2-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-2'-hydroxyacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-chloro-N-(2-hydroxyphenyl)acetamide in coordination chemistry?
A: this compound serves as a crucial building block for synthesizing heterocyclic ligands like 2-Imino-3-(2-hydroxyphenyl)-1-oxazolidine-4-one and 2-Imino-3-(2-hydroxy phenyl)-1 thiozolidine-4-one. These ligands can form complexes with metal ions, as demonstrated in the study where they were reacted with chromium salts. [] These complexes have potential applications in various fields, including catalysis and bioinorganic chemistry.
Q2: How is this compound characterized?
A: The successful synthesis of this compound was confirmed through various analytical techniques. These include elemental analysis (EA), mass spectroscopy, infrared spectroscopy (IR), and proton nuclear magnetic resonance spectroscopy (1H NMR). [] These techniques provide insights into the compound's elemental composition, molecular weight, functional groups, and proton environments, confirming its identity and purity.
Q3: What is the reaction mechanism for the synthesis of this compound?
A: The synthesis involves a carbonyl chlorination reaction between 2-aminophenol and chloroacetyl chloride, utilizing ethyl chloride as the solvent. [] The chloroacetyl chloride acts as the carbonyl chlorination agent, replacing the hydroxyl group of 2-aminophenol with a chlorine atom, leading to the formation of this compound.
Q4: How does the structure of this compound enable its use in synthesizing heterocyclic ligands?
A: The presence of the chlorine atom in this compound is key to its reactivity. [] This chlorine atom acts as a good leaving group, facilitating cyclization reactions with potassium thiocyanate or potassium cyanate to form the respective heterocyclic ligands. The 2-hydroxyphenyl group remains intact during these reactions, becoming part of the final ligand structure and potentially contributing to its metal-binding properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

